what is piperacillin-d5 and its chemical structure
what is piperacillin-d5 and its chemical structure
An In-depth Technical Guide to Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of piperacillin-d5, a deuterated analog of the broad-spectrum antibiotic piperacillin. It covers its chemical structure, mechanism of action, and, most importantly, its critical role as an internal standard in analytical and pharmacokinetic research. This document is intended to be a valuable resource for professionals in drug development and related scientific fields.
Introduction to Piperacillin-d5
Piperacillin-d5 is a stable, isotopically labeled form of piperacillin, a widely used β-lactam antibiotic.[1] In piperacillin-d5, five hydrogen atoms on the ethyl group of the piperazine ring have been replaced with deuterium atoms.[2][3] This isotopic labeling does not alter the compound's biological activity, allowing it to be used as a tracer in various pharmacokinetic and metabolic studies.[1] Its primary application is as an internal standard for the precise quantification of piperacillin in biological matrices such as plasma and pleural fluid using mass spectrometry-based methods.[2][4][5] This accurate quantification is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and metabolic research.[2]
Chemical Structure and Physicochemical Properties
The key structural difference between piperacillin and piperacillin-d5 is the presence of five deuterium atoms on the N-ethyl side chain. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry analysis.
Table 1: Physicochemical Properties of Piperacillin-d5
| Property | Value |
| IUPAC Name | (2S, 5R, 6R)-6-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |
| Chemical Formula | C₂₃H₂₂D₅N₅O₇S[1] |
| Molecular Weight | 522.59 g/mol [1][2] |
| Parent Drug | Piperacillin[2] |
| Synonyms | N-ethyl-D5;(2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5, CL 227193-d5, Isipen-d5, Pentcillin-d5, Pipracil-d5, T 1220-d5[2] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N--INVALID-LINK--C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3] |
| InChI Key | IVBHGBMCVLDMKU-NQKCGXCASA-N[4] |
Mechanism of Action
As a structural analog, piperacillin-d5 shares the same mechanism of action as piperacillin. Piperacillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation process, piperacillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall, subsequent cell lysis, and bacterial death.[1]
References
- 1. Piperacillin-d5 | 61477-96-1 | AP184289 | Biosynth [biosynth.com]
- 2. veeprho.com [veeprho.com]
- 3. Piperacillin-d5 | C23H27N5O7S | CID 76973413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
